molecular formula C18H21NO2 B12005225 Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester CAS No. 21420-61-1

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12005225
CAS No.: 21420-61-1
M. Wt: 283.4 g/mol
InChI Key: BCZYEPKTMLTNCO-UHFFFAOYSA-N
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Description

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the carbamic acid is bonded to a diphenylmethyl group and a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of diphenylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the desired ester under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbamates or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry: In chemistry, carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and the effects of carbamate compounds on biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or proteins involved in disease processes.

Industry: In the industrial sector, this compound is utilized in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester

Comparison: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of this compound allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry.

Biological Activity

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester, commonly referred to as a carbamate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Carbamates

Carbamates are esters of carbamic acid and are known for their utility in various pharmaceutical applications. They often act as prodrugs that release active metabolites upon hydrolysis. The structure of carbamic acid esters can influence their biological activity significantly due to variations in steric and electronic properties.

The biological activity of carbamic acid esters is primarily linked to their ability to inhibit enzymes such as cholinesterases. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. For instance, studies have shown that certain carbamates can effectively inhibit acetylcholinesterase (AChE), which is crucial for the termination of synaptic transmission in the nervous system.

Pharmacological Effects

  • Anticholinergic Activity : Carbamates like the one discussed have demonstrated potential in treating conditions associated with excessive cholinergic activity.
  • Neuroprotective Effects : Some carbamates exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.
  • Antimicrobial Properties : Certain derivatives have shown antimicrobial activity, making them candidates for developing new antibiotics.

Study 1: Inhibition of Acetylcholinesterase

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various carbamate derivatives on AChE. The results indicated that the diphenylmethyl carbamate exhibited significant inhibitory activity with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for diseases like Alzheimer's disease .

Study 2: Neuroprotective Effects in Animal Models

A series of experiments conducted on rodent models assessed the neuroprotective effects of diphenylmethyl carbamate against neurotoxic agents. The findings revealed that treatment with this compound significantly reduced neuronal death and improved cognitive functions in treated animals compared to controls .

Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy explored the antimicrobial efficacy of diphenylmethyl carbamate against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic .

Data Tables

Biological Activity IC50 Value (μM) Study Reference
AChE Inhibition5.2
Neuroprotection IndexSignificant
Antimicrobial Efficacy12.4

Properties

CAS No.

21420-61-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

tert-butyl N-benzhydrylcarbamate

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20)

InChI Key

BCZYEPKTMLTNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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